2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID
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Overview
Description
2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID is a compound that features a dinitrophenyl group attached to an amino acid derivative. This compound is notable for its applications in analytical chemistry, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID typically involves the reaction of 2,4-dinitrofluorobenzene with an amino acid under basic conditions. The reaction is carried out in a solvent such as methanol or ethanol, with the pH adjusted to around 9.18 using a buffer solution . The resulting product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives with additional oxygen-containing functional groups, while reduction can produce amino derivatives .
Scientific Research Applications
2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID is widely used in scientific research for:
Analytical Chemistry: It is used as a derivatizing agent for the analysis of amino acids by HPLC, allowing for the separation and quantification of enantiomers.
Biological Studies: The compound is used to study protein structure and function by labeling amino acids.
Medical Research: It is employed in the development of diagnostic assays and therapeutic agents.
Industrial Applications: The compound is used in the quality control of pharmaceuticals and the analysis of complex biological samples.
Mechanism of Action
The mechanism of action of 2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID involves its ability to form stable derivatives with amino acids. The dinitrophenyl group reacts with the amino group of amino acids, forming a covalent bond that enhances the compound’s detection and separation properties in HPLC . This reaction is facilitated by the electron-withdrawing nature of the nitro groups, which increases the reactivity of the dinitrophenyl group .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds in organic chemistry.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey’s Reagent): Used for the separation of amino acid enantiomers.
Uniqueness
2-[(2,4-DINITROPHENYL)AMINO]-3-HYDROXY-2-METHYLPROPANOIC ACID is unique in its ability to form stable derivatives with amino acids, making it highly valuable for analytical applications. Its specific structure allows for efficient separation and quantification of amino acids, which is not as easily achieved with other similar compounds .
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-3-hydroxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O7/c1-10(5-14,9(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-4,11,14H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIQVESFXLKBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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